2-Aminoethanol hydrochloride

Catalog No.
S662274
CAS No.
2002-24-6
M.F
C2H8ClNO
M. Wt
97.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminoethanol hydrochloride

CAS Number

2002-24-6

Product Name

2-Aminoethanol hydrochloride

IUPAC Name

2-aminoethanol;hydrochloride

Molecular Formula

C2H8ClNO

Molecular Weight

97.54 g/mol

InChI

InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H

InChI Key

PMUNIMVZCACZBB-UHFFFAOYSA-N

SMILES

C(CO)N.Cl

Canonical SMILES

C(CO)N.Cl

Buffering Agent:

One primary application of 2-Aminoethanol hydrochloride lies in its ability to act as a buffer. Buffers are solutions that help maintain a specific pH level in a solution. 2-Aminoethanol hydrochloride functions effectively in the physiological pH range (around 7.4). This makes it valuable for biological research, particularly when studying enzymes, proteins, and other biomolecules that are sensitive to pH fluctuations.

Source

Sigma-Aldrich (.):

Precursor for Chemical Synthesis:

-Aminoethanol hydrochloride serves as a starting material for the synthesis of various other chemicals. These include:

  • Ethanolamines: These are a class of organic compounds with various industrial applications, such as in detergents, cosmetics, and pharmaceuticals.
  • Herbicides: Some herbicides incorporate ethanolamine derivatives in their structure.
  • Ion exchange resins: These are used in various separation processes, and some utilize ethanolamine moieties.

Source

PubChem. (n.d.). 2-Aminoethanol hydrochloride [CID=74819]. National Institutes of Health.

2-Aminoethanol hydrochloride, also known as ethanolamine hydrochloride, is a simple molecule derived from ethanolamine (2-aminoethanol) by reacting it with hydrochloric acid. It is a colorless, hygroscopic (readily absorbs moisture from the air) compound that exists as a liquid or white solid depending on the preparation [, ]. Ethanolamine itself is a naturally occurring molecule found in biological tissues and is a component of lecithin, a phospholipid essential for cell membranes []. Due to its amphoteric nature (can act as an acid or a base), 2-aminoethanol hydrochloride finds applications in various scientific research fields [].


Molecular Structure Analysis

The key feature of 2-aminoethanol hydrochloride is its structure. It consists of a two-carbon chain (ethane) with an amino group (NH2) attached to the second carbon atom (hence the prefix "2-"). A hydroxyl group (OH) is also attached to the second carbon. Finally, the molecule is bonded to a chloride ion (Cl-) to balance the positive charge of the ammonium group (NH3+) in the acidic environment [, ].

This structure provides 2-aminoethanol hydrochloride with amphoteric properties. In acidic solutions, it acts as a weak base by accepting a proton (H+) onto the nitrogen atom. In basic solutions, it acts as a weak acid by donating a proton from the hydroxyl group [].


Chemical Reactions Analysis

Synthesis:

2-Aminoethanol hydrochloride can be synthesized by reacting ethanolamine with hydrochloric acid.

C2H5NO + HCl → C2H7NO•HCl

(Equation 1) []

Decomposition:

At high temperatures, 2-aminoethanol hydrochloride can decompose to form ethanolamine and ammonia gas.

C2H7NO•HCl → C2H5NO + NH3 + HCl

(Equation 2) []

Other Reactions:

Due to its amphoteric nature, 2-aminoethanol hydrochloride can react with various acids and bases. It can also participate in condensation reactions to form new compounds [].

Physical and Chemical Properties

  • Melting Point: 108 °C (226 °F) []
  • Boiling Point: Decomposes at high temperatures []
  • Solubility: Highly soluble in water, ethanol, and methanol []
  • Stability: Hygroscopic, absorbs moisture from the air []
  • pKa: The pKa values depend on the protonation state of the molecule. The pKa of the ammonium group is around 8.0-9.0, while the pKa of the hydroxyl group is around 10.0 [].

The mechanism of action of 2-aminoethanol hydrochloride depends on the specific application. Here are two potential mechanisms:

  • Buffering: Due to its amphoteric nature, 2-aminoethanol hydrochloride can act as a buffer to maintain a stable pH in a solution. In acidic environments, it accepts protons, and in basic environments, it donates protons [].
  • Precursor for other molecules: 2-aminoethanol hydrochloride can be used as a starting material for the synthesis of various other compounds, such as soaps, detergents, and pharmaceuticals [].

2-Aminoethanol hydrochloride can be irritating to the skin, eyes, and respiratory system. Exposure can cause symptoms like burning, itching, coughing, and difficulty breathing. It is also a mild fire hazard.

Here are some safety precautions to consider when handling 2-aminoethanol hydrochloride:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Store the compound in a cool, dry place away from heat and incompatible chemicals.

UNII

KKP3YYL02F

Sequence

G

GHS Hazard Statements

Aggregated GHS information provided by 203 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 203 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 196 of 203 companies with hazard statement code(s):;
H290 (10.71%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (10.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.2%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.2%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (10.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (10.2%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2002-24-6
9007-33-4

Wikipedia

Ethanolamine hydrochloride

Use Classification

Cosmetics -> Buffering

General Manufacturing Information

Ethanol, 2-amino-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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